molecular formula C6H3Cl2NO2 B057281 2,4-Dichloronitrobenzene CAS No. 611-06-3

2,4-Dichloronitrobenzene

Cat. No. B057281
CAS RN: 611-06-3
M. Wt: 192 g/mol
InChI Key: QUIMTLZDMCNYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of dichloronitrobenzenes involves several chemical reactions. For example, 3,5-dichloronitrobenzene can be synthesized from 2,6-dichloro-4-nitroaniline through diazo-reaction and denitrogenation, achieving a yield above 60% (Hui, 2003). Another synthesis method for 1,2-dichloro-4-nitrobenzene uses chlorination of p-nitrochlorobenzene with KClO3-H2SO4, achieving a high yield of 91.8% (Zhang Wei-guang, 2009).

Molecular Structure Analysis

The molecular structure of dichloronitrobenzenes varies. For instance, in 3,5-dichloronitrobenzene and 3,4,5-trichloronitrobenzene, the NO2 plane and the benzene ring plane are coplanar. However, in 2,3,5,6-tetrachloronitrobenzene, these planes have a mean dihedral angle of 88°, indicating significant structural variation among its isomers (Bhar et al., 1995).

Chemical Reactions and Properties

Dichloronitrobenzenes participate in various chemical reactions. For example, the solvate structure of 3,4-dichloro-1-nitrobenzene with aniline forms ribbons linked by Cl⋯Cl and N—O⋯Cl interactions into a two-dimensional sheet (Barnett et al., 2005). Another study on 3,4-dichloronitrobenzene degradation by Diaphorobacter sp. strain JS3050 revealed a sophisticated evolution of the nitroarene dioxygenase that avoids misrouting of toxic intermediates (Gao et al., 2020).

Physical Properties Analysis

The physical properties of dichloronitrobenzenes are characterized by their crystal structures. 4-Chloronitrobenzene, for example, exhibits twofold orientational disorder in the solid state and significant thermal motion across temperature ranges (Thomas et al., 2008).

Chemical Properties Analysis

The chemical properties of dichloronitrobenzenes are influenced by their functional groups and steric requirements. A systematic study of six chloronitrobenzenes assessed the relationship between these factors in determining solid forms, highlighting the variety of distributions and the clarity of prediction of the solid state behavior (Barnett et al., 2008).

Scientific Research Applications

  • Intermediate in Manufacturing : 2,4-DCNB is used as an intermediate in manufacturing dyes, phyto-sanitary products, and drugs. This compound's structural and crystallographic characteristics are crucial for its applications in these areas (Bhar et al., 1995).

  • Photoelectrochemical Properties : The photoelectrochemical behavior of 2,4-DCNB has been studied, highlighting its capacity for reversible one-electron reductions to form radical anions. These properties are significant for understanding its reactivity and potential applications in photoelectrochemistry (Macfie et al., 2001).

  • Environmental Decontamination : In environmental science, 2,4-DCNB is a focus in studies of dechlorination and degradation in wastewater treatment. Techniques like microbial electrosynthesis and bioelectrochemical systems are being explored for the effective removal of 2,4-DCNB from contaminated environments (Chen et al., 2018); (Chen et al., 2019).

  • Thermochemical Studies : Thermochemical studies of 2,4-DCNB provide insights into its enthalpies of formation and sublimation, which are essential for its application in various chemical processes (Silva et al., 2009).

  • Crystal Structure Analysis : Understanding the crystalline state of 2,4-DCNB helps in assessing its interaction with other compounds and its behavior under different conditions, which is important for its use in industrial applications (Barnett et al., 2008).

  • Toxicity and Environmental Impact : Studies on the toxicity of chloronitrobenzene derivatives, including 2,4-DCNB, provide critical information for its safe handling and environmental impact assessment. This includes understanding its effects on biological systems and its biodegradation (Hong et al., 2002); (Liu et al., 2020).

Safety And Hazards

2,4-Dichloronitrobenzene is toxic if ingested, inhaled, or absorbed through the skin. It can cause skin and eye irritation, respiratory problems, liver and kidney damage, and neurological effects . It is also combustible and can ignite when exposed to heat, flames, or sparks .

Future Directions

Future research could focus on improving the performance of microbial electrolysis cells and enhancing pollutant removal efficiency . Another area of interest could be the development of a bioelectrochemical system for 2,4-dichloronitrobenzene transformation .

properties

IUPAC Name

2,4-dichloro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIMTLZDMCNYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Record name 2,4-DICHLORONITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20159
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-DICHLORO-4-NITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0252
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024998
Record name 2,4-Dichloro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,4-dichloronitrobenzene appears as light yellow needles or amber crystalline solid. (NTP, 1992), Yellow solid; [ICSC] Yellow low melting solid; mp = 29-32 deg C; [MSDSonline], YELLOW CRYSTALS OR LIQUID.
Record name 2,4-DICHLORONITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20159
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-Dichloronitrobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3005
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-DICHLORO-4-NITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0252
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

496 °F at 760 mmHg (NTP, 1992), 258.5 °C
Record name 2,4-DICHLORONITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20159
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-DICHLORONITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4267
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-DICHLORO-4-NITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0252
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

greater than 235 °F (NTP, 1992), 112 °C
Record name 2,4-DICHLORONITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20159
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-Dichloronitrobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3005
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-DICHLORO-4-NITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0252
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 0.1 mg/mL at 61 °F (NTP, 1992), Sol in ethanol and ether; slightly soluble in chloroform, Solubility in water, g/100ml at 20 °C: 1.88 (sparingly soluble)
Record name 2,4-DICHLORONITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20159
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-DICHLORONITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4267
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-DICHLORO-4-NITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0252
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.551 at 172 °F (NTP, 1992) - Denser than water; will sink, 1.4790 at 80 °C, Relative density (water = 1): 1.54
Record name 2,4-DICHLORONITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20159
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-DICHLORONITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4267
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-DICHLORO-4-NITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0252
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 6.6
Record name 1,3-DICHLORO-4-NITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0252
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.01 [mmHg], Vapor pressure, Pa at 20 °C: 1
Record name 2,4-Dichloronitrobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3005
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-DICHLORO-4-NITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0252
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

2,4-Dichloronitrobenzene

Color/Form

Crystallizes as pale yellow needles from ethanol.

CAS RN

611-06-3
Record name 2,4-DICHLORONITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20159
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-Dichloronitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloronitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DICHLORONITROBENZENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 2,4-dichloro-1-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dichloro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-4-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DICHLORONITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85P1A896RR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4-DICHLORONITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4267
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-DICHLORO-4-NITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0252
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

84 to 90 °F (NTP, 1992), 34 °C, 30-33 °C
Record name 2,4-DICHLORONITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20159
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-DICHLORONITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4267
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-DICHLORO-4-NITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0252
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloronitrobenzene
Reactant of Route 2
2,4-Dichloronitrobenzene
Reactant of Route 3
Reactant of Route 3
2,4-Dichloronitrobenzene
Reactant of Route 4
Reactant of Route 4
2,4-Dichloronitrobenzene
Reactant of Route 5
Reactant of Route 5
2,4-Dichloronitrobenzene
Reactant of Route 6
Reactant of Route 6
2,4-Dichloronitrobenzene

Citations

For This Compound
717
Citations
H Parham, S Saeed - Journal of Environmental Chemical Engineering, 2013 - Elsevier
Micro-sized anthracite particles (ANTCs) were used as natural adsorbent for efficient removal of nitrobenzene (NB), 1,3-dinitrobenzene (DNB) and 2,4-dichloronitrobenzene (DCNB) …
Number of citations: 12 www.sciencedirect.com
H Chen, X Gao, C Wang, J Shao, X Xu, L Zhu - Bioresource Technology, 2017 - Elsevier
In this study, bioelectrochemical-upflow anaerobic sludge blanket (BES-UASB) system was developed for treatment of 2,4-dichloronitrobenzen (DClNB) containing wastewater to …
Number of citations: 24 www.sciencedirect.com
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… C Possible metabolites of 2:4-dichloronitrobenzene 5-Amino-2:4-dichlorophenol 2-Amino-3:5-dichlorophenol (3-Amino-2:6-dichlorophenol) 2:4-Dichloro-5-nitrophenol 3:5-Dichloro-2-…
Number of citations: 40 www.ncbi.nlm.nih.gov
C Ri, F Li, H Mun, L Liu, J Tang - Chemical Engineering Journal, 2023 - Elsevier
The technology of integrating sulfidated zero-valent iron and functional anaerobic bacteria has been extensively explored to improve the removal efficiency of pollutants and enhance …
Number of citations: 3 www.sciencedirect.com
H Kano, M Suzuki, H Senoh, K Yamazaki, S Aiso… - Archives of …, 2012 - Springer
Carcinogenicity and chronic toxicity of 2,4-dichloro-1-nitrobenzene (2,4-DCNB) were examined by dietary administration to F344/DuCrj rats and Crj:BDF 1 mice of both sexes for 2 years…
Number of citations: 4 link.springer.com
ML Palatucci, LA Waidner, EE Mack… - Journal of hazardous …, 2019 - Elsevier
Dichloronitrobenzenes (DCNB) are intermediates in the production of dichloroanilines, which are key feedstocks for synthesis of diuron and other herbicides. Although DCNB is a major …
Number of citations: 19 www.sciencedirect.com
L Chen, J Shao, H Chen, C Wang, X Gao, X Xu… - Bioresource …, 2018 - Elsevier
For enhanced dechlorination of 2,4-dichloronitrobenzene (2,4-DClNB), a coupled microbial electrosynthesis-upflow anaerobic sludge reactor (MES-UASB) was established, and the …
Number of citations: 29 www.sciencedirect.com
Y Liu, C Wang, K Zhang, Y Zhou, Y Xu, X Xu… - Science of the Total …, 2020 - Elsevier
2,4-dichloronitrobenzene (DClNB) as a typical refractory pollutant, exists in multifarious industrial wastewater widely and poses a serious threat to the environment. An ion exchange …
Number of citations: 12 www.sciencedirect.com
SA Barnett, A Johnston, AJ Florence… - Crystal Growth and …, 2008 - ACS Publications
Experimental and computational searches for the crystal structures of the five commercially available isomers of dichloronitrobenzene and 3,4-dinitrochlorobenzene were performed to …
Number of citations: 28 pubs.acs.org
H Chen, D Lu, C Wang, L Chen, X Xu, L Zhu - RSC advances, 2019 - pubs.rsc.org
In the present study, a bioelectrochemical system (BES) was developed for 2,4-dichloronitrobenzene (DClNB) transformation. Response surface methodology (RSM) was applied to …
Number of citations: 6 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.